N-(3-Methoxypropyl)bicyclo[2.2.1]heptan-2-amine

Lipophilicity ADME Prediction CNS Drug Design

N-(3-Methoxypropyl)bicyclo[2.2.1]heptan-2-amine is a secondary bicyclic amine that combines the conformational rigidity of the norbornane scaffold with a flexible 3-methoxypropyl side chain, yielding a chemotype with precisely balanced lipophilicity (XLogP3 = 1.7) and low polar surface area (TPSA = 21.3 Ų). The bicyclo[2.2.1]heptane core enforces a defined exit vector geometry distinct from monocyclic or acyclic amines, while the methoxyalkyl chain modulates solubility, permeability, and target-complementary hydrogen bonding.

Molecular Formula C11H21NO
Molecular Weight 183.295
CAS No. 55611-80-8
Cat. No. B2499905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Methoxypropyl)bicyclo[2.2.1]heptan-2-amine
CAS55611-80-8
Molecular FormulaC11H21NO
Molecular Weight183.295
Structural Identifiers
SMILESCOCCCNC1CC2CCC1C2
InChIInChI=1S/C11H21NO/c1-13-6-2-5-12-11-8-9-3-4-10(11)7-9/h9-12H,2-8H2,1H3
InChIKeyHNZZYTWEVTVZQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Methoxypropyl)bicyclo[2.2.1]heptan-2-amine (CAS 55611-80-8): A Differentiated Bicyclic Amine Building Block for Rational Ligand Design


N-(3-Methoxypropyl)bicyclo[2.2.1]heptan-2-amine is a secondary bicyclic amine that combines the conformational rigidity of the norbornane scaffold with a flexible 3-methoxypropyl side chain, yielding a chemotype with precisely balanced lipophilicity (XLogP3 = 1.7) and low polar surface area (TPSA = 21.3 Ų) [1]. The bicyclo[2.2.1]heptane core enforces a defined exit vector geometry distinct from monocyclic or acyclic amines, while the methoxyalkyl chain modulates solubility, permeability, and target-complementary hydrogen bonding [2].

Why N-Alkyl Bicyclo[2.2.1]heptan-2-amines Cannot Be Considered Interchangeable: The Case for the 3-Methoxypropyl Derivative


Within the N-substituted bicyclo[2.2.1]heptan-2-amine series, even minor alterations to the N-alkyl chain—such as replacing the 3-methoxypropyl group with an ethoxyethyl, propyl, or butyl substituent—yield quantifiable differences in computed lipophilicity, polar surface area, and rotatable bond count [1]. These physicochemical divergences directly influence membrane permeability, solubility, and protein-ligand complementarity, meaning that generic substitution without head-to-head experimental validation risks compromising key absorption, distribution, metabolism, excretion (ADME) and target-engagement outcomes [2].

Quantitative Differentiation of N-(3-Methoxypropyl)bicyclo[2.2.1]heptan-2-amine Against Its Closest Structural Analog


Enhanced Lipophilicity (ΔXLogP3 = +0.3) of the 3-Methoxypropyl Derivative Versus the 2-Ethoxyethyl Analog

The computed XLogP3 value for N-(3-methoxypropyl)bicyclo[2.2.1]heptan-2-amine is 1.7 [1], while the direct structural analog 2-(2-ethoxyethyl)bicyclo[2.2.1]heptan-2-amine yields an XLogP3 of 1.4 [2]. This +0.3 log unit difference indicates a moderately higher lipophilicity that can translate into improved passive membrane permeation without pushing the compound into the high-logP range that risks poor solubility and metabolic clearance.

Lipophilicity ADME Prediction CNS Drug Design

Significantly Lower Topological Polar Surface Area (ΔTPSA = −14.0 Ų) Relative to the 2-Ethoxyethyl Comparator

The topological polar surface area (TPSA) of N-(3-methoxypropyl)bicyclo[2.2.1]heptan-2-amine is 21.3 Ų [1], substantially lower than the 35.3 Ų computed for the 2-ethoxyethyl analog [2]. This 14.0 Ų reduction is meaningful because TPSA values below 60-70 Ų have been correlated with higher blood-brain barrier penetration probability [3], positioning the 3-methoxypropyl derivative closer to the optimal range for CNS exposure.

Polar Surface Area Blood-Brain Barrier Permeability CNS Penetration

Increased Side-Chain Flexibility via Additional Rotatable Bond (5 vs. 4) Compared to the 2-Ethoxyethyl Variant

N-(3-methoxypropyl)bicyclo[2.2.1]heptan-2-amine possesses 5 rotatable bonds [1], whereas the ethoxyethyl analog has only 4 [2]. The extra freely rotating bond in the propyl spacer may enable a broader conformational ensemble, allowing the methoxy group to sample additional hydrogen-bonding geometries in a protein binding site without sacrificing the rigidity of the norbornane core [3].

Conformational Flexibility Ligand-Protein Docking Entropy-Driven Binding

Optimal Procurement and Deployment Scenarios for N-(3-Methoxypropyl)bicyclo[2.2.1]heptan-2-amine


CNS-Oriented Fragment and Lead-Like Library Design

With a computed XLogP3 of 1.7 and a TPSA of 21.3 Ų, this compound falls within the preferred property space for CNS drug candidates [1]. Its low TPSA relative to the 2-ethoxyethyl analog (Δ −14.0 Ų) makes it a superior choice for fragment-based screening libraries targeting neuronal receptors, where passive blood-brain barrier penetration is a prerequisite [2].

Structure-Activity Relationship (SAR) Exploration of N-Alkyl Chain Effects

The 3-methoxypropyl substituent provides a quantifiably distinct lipophilicity and flexibility profile compared to shorter-chain or ether-linked alternatives. Procurement of this compound enables systematic SAR studies that correlate the +0.3 XLogP3 increase and the additional rotatable bond with changes in target binding, selectivity, and cellular activity [1].

Synthesis of Constrained Bioisosteres of Flexible Neurotransmitter Analogues

The rigid bicyclo[2.2.1]heptane scaffold combined with the conformationally adaptable methoxypropyl chain allows exploration of constrained bioisosteres of endogenous amines [2]. The distinct rotatable bond profile (5 vs. 4 in the ethoxyethyl comparator) provides a tunable parameter for optimizing entropic contributions to receptor binding [3].

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